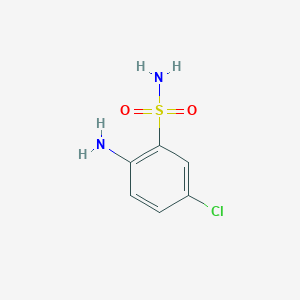
3,3-Dichloro-1,1,1-trifluoroacetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloro-1,1,1-trifluoroacetone is a chemical compound with the molecular formula C3HCl2F3O. It is characterized by the presence of both chloro and trifluoromethyl groups, making it a versatile reagent in organic synthesis. This compound is often used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloro-1,1,1-trifluoroacetone typically involves the reaction of 1,1,1-trifluoroacetone with chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3-position. The general reaction can be represented as follows:
CF3COCH3+Cl2→CF3COCCl2H
The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures the efficient production and purification of the compound. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dichloro-1,1,1-trifluoroacetone undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide, ammonia, and thiols are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution: Formation of substituted derivatives like 3,3-dimethoxy-1,1,1-trifluoroacetone.
Oxidation: Formation of trifluoroacetic acid or dichloroketones.
Reduction: Formation of trifluoroethanol or dichloroalkanes.
Scientific Research Applications
3,3-Dichloro-1,1,1-trifluoroacetone is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-1,1,1-trifluoroacetone involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing groups (chloro and trifluoromethyl) makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in various synthetic transformations and biological studies.
Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition or activation of specific pathways. Its ability to form covalent bonds with nucleophilic residues in proteins makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
3,3-Dichloro-1,1,1-trifluoroacetone can be compared with other similar compounds such as:
1,1,1-Trifluoroacetone: Lacks the chloro groups, making it less reactive in substitution reactions.
3,3,3-Trifluoroacetone: Similar structure but without the chloro groups, leading to different reactivity and applications.
1,1-Dichloro-3,3,3-trifluoroacetone: Similar but with different substitution patterns, affecting its chemical behavior.
Uniqueness: The presence of both chloro and trifluoromethyl groups in this compound imparts unique reactivity, making it a versatile reagent in organic synthesis and a valuable compound in scientific research.
Properties
IUPAC Name |
3,3-dichloro-1,1,1-trifluoropropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2F3O/c4-2(5)1(9)3(6,7)8/h2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKWVIATMJLTEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381237 |
Source


|
| Record name | 3,3-Dichloro-1,1,1-trifluoroacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126266-75-9 |
Source


|
| Record name | 3,3-Dichloro-1,1,1-trifluoroacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

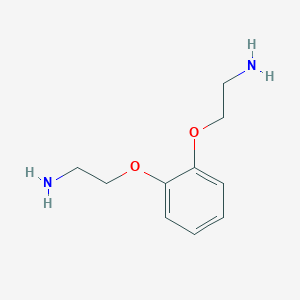
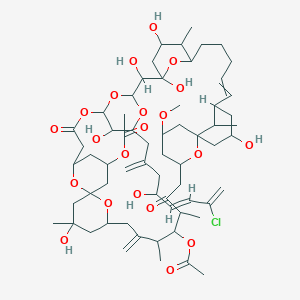
amino]methyl]-3-nitro-4-(phenylmethoxy)benzenemethanol](/img/structure/B129594.png)

![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)
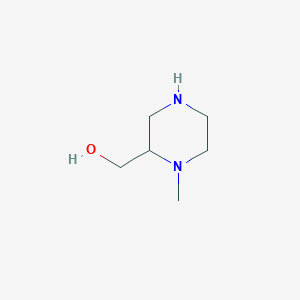
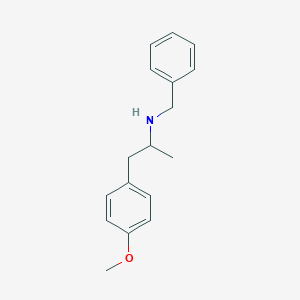

![1,3-diethyl-8-[(E)-2-(2-fluorophenyl)ethenyl]-7H-purine-2,6-dione](/img/structure/B129609.png)
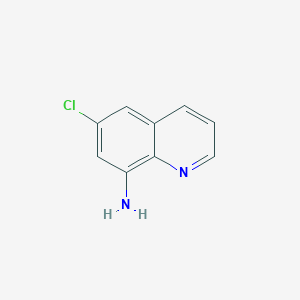
![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)
![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)
